molecular formula C10H20N2O B13637382 N-(piperidin-4-yl)-N-propylacetamide

N-(piperidin-4-yl)-N-propylacetamide

Cat. No.: B13637382
M. Wt: 184.28 g/mol
InChI Key: IAQHGKOMQZMEPL-UHFFFAOYSA-N
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Description

N-(piperidin-4-yl)-N-propylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)-N-propylacetamide typically involves the condensation of piperidine with acetamide derivatives. One common method is the reductive amination of piperidine with propylamine and acetic anhydride under hydrogenation conditions using a metal catalyst such as palladium on carbon .

Industrial Production Methods

Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. The use of cobalt, ruthenium, or nickel-based nanocatalysts is common in these processes to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(piperidin-4-yl)-N-propylacetamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(piperidin-4-yl)-N-propylacetamide stands out due to its unique combination of the piperidine and acetamide moieties, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-piperidin-4-yl-N-propylacetamide

InChI

InChI=1S/C10H20N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h10-11H,3-8H2,1-2H3

InChI Key

IAQHGKOMQZMEPL-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C

Origin of Product

United States

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